1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid

Catalog No.
S989306
CAS No.
900158-99-8
M.F
C12H21NO4
M. Wt
243.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-...

CAS Number

900158-99-8

Product Name

1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid

IUPAC Name

5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)

InChI Key

SFPBDVPSCZYAHV-UHFFFAOYSA-N

SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C

1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H21NO4C_{12}H_{21}NO_{4} and a molecular weight of approximately 243.3 g/mol. It is categorized as a derivative of pyrrolidine, which is a cyclic amine. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amines during various

The chemical reactivity of 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid primarily involves its carboxylic acid and amine functionalities. It can participate in:

  • Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The compound can react with amines to form amides, particularly useful in peptide synthesis.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the free amine for further reactions.

These reactions make it a versatile intermediate in organic synthesis and drug development .

While specific biological activity data for 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the pyrrolidine ring suggests potential interactions with biological targets, including enzymes and receptors. The compound's ability to act as an intermediate in the synthesis of bioactive molecules further underscores its relevance in medicinal chemistry .

Several synthetic routes can be employed to produce 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid:

  • Direct Synthesis: Starting from 5,5-dimethylpyrrolidine-2-carboxylic acid, the tert-butoxycarbonyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Protective Group Strategy: The synthesis may involve protecting the amine functionality first before introducing the carboxylic acid group through appropriate coupling reactions.
  • Multi-step Synthesis: Involves several transformations including alkylation and acylation steps to build the desired structure.

These methods highlight the compound's synthetic accessibility while allowing for modifications that could enhance its properties for specific applications .

Interaction studies involving 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid often focus on its role as a precursor or intermediate in larger molecular frameworks. Its interactions with biological systems are generally inferred from studies on related compounds. The compound's ability to modulate biological pathways through its derivatives makes it a candidate for further investigation in pharmacological studies .

1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameSimilarityCAS Number
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid0.951129634-44-1
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid0.971822424-78-1
(2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid0.97871727-77-4
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid0.97160033-52-3
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid0.951255666-26-2

Uniqueness

The uniqueness of 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid lies in its specific structural features that facilitate its role as an effective building block in peptide synthesis while also providing protective functionality for amines during chemical transformations. Its versatility and functionalization potential distinguish it from other similar compounds listed above .

XLogP3

1.8

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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